molecular formula C15H18ClN5O B12936976 N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-85-8

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12936976
CAS No.: 917757-85-8
M. Wt: 319.79 g/mol
InChI Key: ZBPYNDBEMOLBGA-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-chloro-4-aminopyrido[3,2-d]pyrimidine with cyclohexylamine, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Properties

CAS No.

917757-85-8

Molecular Formula

C15H18ClN5O

Molecular Weight

319.79 g/mol

IUPAC Name

N-[6-chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C15H18ClN5O/c1-9(22)17-15-19-11-7-8-12(16)20-13(11)14(21-15)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H2,17,18,19,21,22)

InChI Key

ZBPYNDBEMOLBGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)NC3CCCCC3)N=C(C=C2)Cl

Origin of Product

United States

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